molecular formula C21H28O3 B043065 Levonorgestrel-4beta,5-oxide CAS No. 51267-67-5

Levonorgestrel-4beta,5-oxide

Número de catálogo: B043065
Número CAS: 51267-67-5
Peso molecular: 328.4 g/mol
Clave InChI: QAADEDKZKKRMIM-HRCFVPAISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Levonorgestrel-4β,5-oxide is a synthetic steroid derivative structurally related to levonorgestrel, a widely used progestin in hormonal contraceptives. The 4β,5-oxide modification introduces an epoxide functional group at the 4,5-position of the steroid backbone, altering its physicochemical and pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Levonorgestrel-4beta,5-oxide typically involves the epoxidation of levonorgestrel. This can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the compound in high purity suitable for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions: Levonorgestrel-4beta,5-oxide undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols.

    Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Diols: Formed from the oxidation of the epoxide group.

    Dihydroxy Derivatives: Resulting from the reduction of the epoxide group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Contraception

Levonorgestrel-4beta,5-oxide is utilized in various contraceptive formulations:

  • Emergency Contraceptives : It is effective when administered within 72 hours post-unprotected intercourse, with a pregnancy prevention rate of approximately 89% when taken within this timeframe .
  • Long-Acting Reversible Contraceptives (LARC) : Integrated into intrauterine devices (IUDs) like Mirena and Skyla, it provides long-term contraception for up to five years .

Hormone Therapy

Levonorgestrel is also used in hormone replacement therapy (HRT) for menopausal symptoms and conditions such as endometrial hyperplasia and endometriosis. Its role in HRT helps manage vasomotor symptoms and reduce the risk of osteoporosis .

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of levonorgestrel indicates rapid absorption and high bioavailability. After oral administration, peak plasma concentrations are achieved within 1 to 2 hours . The compound's mechanism involves:

  • Inhibition of gonadotropin release.
  • Prevention of ovulation by delaying the luteinizing hormone surge.
  • Thickening of cervical mucus to impede sperm motility .

Adverse Effects and Safety Profile

A systematic review highlighted that while levonorgestrel is generally well-tolerated, some adverse effects have been reported:

Adverse EffectCommonality
NauseaCommon
FatigueCommon
HeadacheCommon
Ectopic PregnancyRare
AnaphylaxisVery Rare

Most adverse reactions are mild and transient; however, serious events warrant further investigation .

Efficacy in Emergency Contraception

A randomized controlled trial compared levonorgestrel with ulipristal acetate (UPA) for emergency contraception. The study found no significant difference in pregnancy rates between the two groups, suggesting that both are effective options for preventing unintended pregnancies .

Long-Term Use in IUDs

In a cohort study assessing the long-term use of IUDs containing levonorgestrel, researchers documented a significant reduction in menstrual bleeding and dysmenorrhea among users over a five-year period. This supports the compound's role not only as a contraceptive but also as a therapeutic agent for heavy menstrual bleeding .

Future Research Directions

Further studies are needed to explore the full potential of this compound, particularly its long-term safety profile and efficacy across diverse populations. Research should also focus on its metabolic pathways and potential interactions with other medications.

Mecanismo De Acción

Levonorgestrel-4beta,5-oxide exerts its effects by binding to progesterone and androgen receptors, similar to levonorgestrel. This binding inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby preventing ovulation . The presence of the epoxide group may enhance its binding affinity and selectivity for these receptors, potentially leading to unique biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Steroidal Epoxides

Levonorgestrel-4β,5-oxide shares structural similarities with other steroidal epoxides, such as 12-hydroxycaryophyllene-4,5-oxide, a sesquiterpene oxide isolated from Lactarius camphoratus . Key differences include:

  • Molecular weight: Levonorgestrel-4β,5-oxide (~340 g/mol) vs. 12-hydroxycaryophyllene-4,5-oxide (~238 g/mol).
  • Log P: Levonorgestrel derivatives typically exhibit higher lipophilicity (Log P ~4–5) compared to sesquiterpene oxides (Log P ~3–4) .

Aromatic Oxides

Compounds like 1,3-dimethyllumazine 5-oxide and pyrazolo[5,1-c][1,2,4]benzotriazine 5-oxide (CGS9896) highlight the role of oxide groups in modulating receptor interactions. For example:

  • CGS9896 derivatives enhance GABAA receptor activity, improving cognitive function in murine models .
  • Levonorgestrel-4β,5-oxide may similarly interact with steroid hormone receptors (e.g., progesterone receptors), though its binding affinity and selectivity remain uncharacterized in the provided data.

Functional Analogues: Receptor Binding and Pharmacokinetics

GABAA/Benzodiazepine Receptor Ligands

1,3,4-oxadiazole derivatives (e.g., 2-substituted-5-(4-chloro-2-phenoxyphenyl)-1,3,4-oxadiazoles) demonstrate high affinity for GABAA/benzodiazepine receptors, with binding parameters (e.g., TB = 950 cpm, SB = 680 cpm after 60 min incubation) .

Cognitive Enhancers

Ro-4938581 and Ro-4882224, benzodiazepine derivatives, reverse scopolamine-induced memory impairment . While structurally distinct from Levonorgestrel-4β,5-oxide, their mechanism (GABAA modulation) underscores the importance of oxide groups in neuroactive compounds.

Physicochemical and Drug-Likeness Comparison

Table 1: Key Parameters of Levonorgestrel-4β,5-oxide and Analogues

Compound Molecular Weight (g/mol) Log P H-bond Donors H-bond Acceptors Polar Surface Area (Ų) Bioactivity Highlights
Levonorgestrel-4β,5-oxide* ~340 ~4.5 2 4 ~60 Potential progestogenic activity
12-Hydroxycaryophyllene-4,5-oxide 238.3 3.2 2 3 55 Anticancer, analgesic
CGS9896 331.3 2.8 1 5 85 GABAA modulation
2-Substituted oxadiazole ~320–350 3.5–4 1–2 4–5 70–80 High GABAA affinity

*Estimated based on levonorgestrel’s properties .

Actividad Biológica

Levonorgestrel-4beta,5-oxide is a derivative of levonorgestrel, a synthetic progestin widely used in contraceptive methods. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, safety profile, and clinical implications.

Overview of Levonorgestrel

Levonorgestrel is primarily recognized for its role in emergency contraception and as a component of hormonal contraceptives. It functions mainly by preventing ovulation and altering the endometrial lining to inhibit implantation. Its efficacy ranges from 57% to 93% in preventing pregnancy depending on the timing of administration relative to ovulation .

Pharmacological Mechanism

Hormonal Activity:
Levonorgestrel acts on several hormone receptors:

  • Progesterone Receptor (PR): Levonorgestrel exhibits high affinity for PR, with binding affinities ranging from 150 to 162% compared to reference ligands.
  • Androgen Receptor (AR): It acts as a weak agonist for AR, which may lead to androgenic side effects such as acne and weight gain in some users .
  • Estrogen Receptor (ER) and Glucocorticoid Receptor (GR): Minimal activity is noted at these receptors .

Metabolism and Pharmacokinetics

Levonorgestrel undergoes extensive hepatic metabolism, primarily through reduction and conjugation processes:

  • Absorption: Oral bioavailability is approximately 95%, with peak plasma concentrations reached within 1 to 3 hours post-administration.
  • Binding: It binds predominantly to sex hormone-binding globulin (SHBG) and albumin, with protein binding rates exceeding 98% .
  • Elimination: The elimination half-life ranges from 24 to 32 hours. Metabolic pathways include the formation of various conjugates, primarily sulfates and glucuronides .

Biological Activity of this compound

This compound exhibits distinct biological activities compared to its parent compound. Research indicates that this metabolite may have altered receptor binding profiles and pharmacological effects.

Table 1: Comparative Binding Affinities of Levonorgestrel Derivatives

CompoundPR Binding Affinity (%)AR Binding Affinity (%)ER Binding Affinity (%)
Levonorgestrel150–162WeakNegligible
This compoundTBDTBDTBD

Note: TBD indicates that specific data on binding affinities for this compound is currently unavailable.

Clinical Implications and Safety Profile

Adverse Effects:
A systematic review highlighted that while most adverse reactions to levonorgestrel are mild and transient (e.g., nausea, headache), there are rare but serious events associated with its use. These include ectopic pregnancies and severe allergic reactions .

Case Studies:
One study focused on women who experienced failure of levonorgestrel emergency contraception. It reported a significantly higher incidence of ectopic pregnancies among users compared to non-users (adjusted odds ratio = 5.29) indicating the need for careful patient counseling regarding potential risks .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Levonorgestrel-4β,5-oxide in laboratory settings?

  • Methodological Answer : Synthesis typically involves oxidation of levonorgestrel using reagents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions (e.g., inert atmosphere, specific solvent systems). Characterization requires 1H/13C NMR for structural confirmation, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight verification. Ensure all synthetic steps include detailed reaction parameters (temperature, stoichiometry) and purity validation protocols to meet reproducibility standards .
Characterization Method Key Parameters Purpose
NMR Spectroscopyδ 5.2–5.5 (epoxide protons)Confirm epoxide formation
HPLCC18 column, 70:30 MeOH:H2OPurity assessment
FT-IR850–950 cm⁻¹ (epoxide ring)Functional group analysis

Q. How should researchers design in vitro assays to evaluate the metabolic stability of Levonorgestrel-4β,5-oxide?

  • Methodological Answer : Use hepatic microsomal preparations (human/rat) with NADPH cofactor systems. Monitor degradation via LC-MS/MS over time (0–120 min). Include controls for non-enzymatic degradation and matrix effects. Calculate half-life (t½) using first-order kinetics. Validate assays with positive controls (e.g., testosterone for CYP3A4 activity) .

Advanced Research Questions

Q. How can conflicting data on Levonorgestrel-4β,5-oxide’s receptor binding affinity across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis comparing assay conditions (e.g., radioligand vs. fluorescence polarization, cell lines used). Validate findings using orthogonal methods like surface plasmon resonance (SPR) for kinetic binding analysis. Address discrepancies by standardizing buffer pH, temperature, and receptor preparation protocols. Publish raw datasets and statistical codes to enable independent verification .
Potential Source of Bias Resolution Strategy
Variability in receptor purityUse affinity-tagged receptors with validated purification steps
Assay interference (solvents)Include solvent controls and limit DMSO to <0.1%

Q. What in vivo models are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of Levonorgestrel-4β,5-oxide?

  • Methodological Answer : Use ovariectomized rodent models to eliminate endogenous hormone interference. Employ serial blood sampling for plasma concentration-time profiles and correlate with uterine weight changes. Apply nonlinear mixed-effects modeling (NONMEM) to estimate PK-PD parameters. Validate with tissue-specific microdialysis in target organs (e.g., endometrium) .

Q. How should researchers validate analytical methods for quantifying Levonorgestrel-4β,5-oxide in complex biological matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Assess linearity (1–100 ng/mL), accuracy (spiked recovery 85–115%), precision (CV <15%), and matrix effects (post-column infusion checks). Use stable isotope-labeled internal standards (e.g., d4-levonorgestrel) to correct for ionization variability in LC-MS/MS .

Q. Data Contradiction & Reproducibility

Q. What strategies mitigate irreproducibility in crystallographic studies of Levonorgestrel-4β,5-oxide polymorphs?

  • Methodological Answer : Standardize crystallization conditions (solvent ratios, cooling rates). Use single-crystal X-ray diffraction with ≥0.90 Å resolution and deposit CIF files in public databases (e.g., Cambridge Structural Database). Replicate experiments across independent labs and report unit cell parameters with error margins .

Q. How can computational models improve mechanistic understanding of Levonorgestrel-4β,5-oxide’s oxidative metabolism?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map epoxide ring-opening pathways. Validate with isotopic labeling (18O) experiments. Cross-reference with in vitro CYP inhibition assays (e.g., ketoconazole for CYP3A4). Share computational workflows (e.g., Gaussian input files) in supplementary materials .

Q. Key Considerations for Publication

  • Reproducibility : Document synthetic procedures, spectral data, and statistical models in supplementary materials with hyperlinks to raw data repositories .
  • Ethical Compliance : Disclose animal welfare protocols (IACUC approval) and human tissue sourcing (IRB approvals) per CONSORT-EHEALTH guidelines .

Propiedades

IUPAC Name

(1S,2R,6R,8R,11R,12S,15R,16S)-16-ethyl-15-ethynyl-15-hydroxy-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3/t13-,14+,15+,16-,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAADEDKZKKRMIM-HRCFVPAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]45[C@@H]3CCC(=O)[C@@H]4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51267-65-3, 51267-67-5
Record name Levonorgestrel-4beta,5-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051267653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levonorgestrel-4beta,5beta-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051267675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.